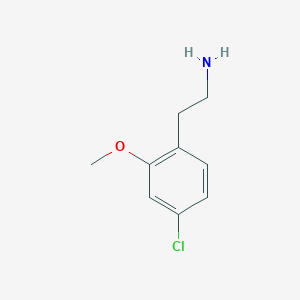
2-(4-Chloro-2-methoxyphenyl)ethanamine
Cat. No. B3058045
M. Wt: 185.65
InChI Key: RDDQULVOLDPSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09096567B2
Procedure details


A portion of 2-(2-bromo-4-chlorophenyl)acetonitrile (7.1 g; 39.1 mmol) was directly dissolved in borane solution (78.2 mL of a 1.0 M solution in tetrahydrofuran; 78.2 mmol), and the resulting solution was stirred and heated to reflux. After refluxing for a total of 90 minutes, the heat was removed and the solution was allowed to cool for a few minutes, and then 16 mL of methanol was carefully added to quench the solution. The resulting solution was again heated to reflux for 30 minutes. The solvent was then evaporated, and the residue was partitioned between 200 mL of 1M HCl (aq.) and 200 mL ether. The aqueous layer was filtered to remove a small amount of suspended insoluble material, and the pH of the filtrate was adjusted to pH>12 by the addition of 42% NaOH (aq.). The filtrate was then extracted with 200 mL dichloromethane. The organic layer was dried over sodium sulfate and evaporated to give 3.89 g of 2-(4-chloro-2-methoxyphenyl)ethanamine as a colorless liquid. MS (apci, pos) m/z=186.



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10]#[N:11].[O:12]1CCC[CH2:13]1>B>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([CH2:9][CH2:10][NH2:11])=[C:2]([O:12][CH3:13])[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC(=C1)Cl)CC#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
B
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
78.2 mmol), and the resulting solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After refluxing for a total of 90 minutes
|
|
Duration
|
90 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the heat was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool for a few minutes
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
16 mL of methanol was carefully added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quench the solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was again heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between 200 mL of 1M HCl (aq.) and 200 mL ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The aqueous layer was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove a small amount of suspended insoluble material
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the pH of the filtrate was adjusted to pH>12 by the addition of 42% NaOH (aq.)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate was then extracted with 200 mL dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=C(C=C1)CCN)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.89 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
